ethyl 5-isopropoxy-1H-benzimidazol-2-ylcarbamate
Description
Structural Hybridization Strategies for Benzimidazole-Carbamate Derivatives
The benzimidazole-carbamate scaffold has been optimized through systematic structural hybridization to enhance target selectivity and pharmacokinetic properties. Key strategies include:
- Peripheral Substituent Engineering : The 5-isopropoxy group in ethyl 5-isopropoxy-1H-benzimidazol-2-ylcarbamate introduces steric and electronic effects that modulate tubulin binding affinity. Comparative molecular docking studies reveal that this substituent occupies a hydrophobic pocket near the colchicine-binding site of β-tubulin, stabilizing curved protofilament conformations.
- Carbamate Linker Optimization : Replacing traditional methyl carbamates with ethyl groups improves metabolic stability. The ethyl carbamate moiety in this compound demonstrates a 1.8-fold longer plasma half-life in rodent models compared to methyl analogs, attributed to reduced esterase-mediated hydrolysis.
- Hybridization with Heterocycles : Conjugation of the benzimidazole core with pyridine or thiophene rings enhances solubility while retaining anticancer activity. For instance, substituting the 5-isopropoxy group with a 5-(pyridin-3-yl)methoxy moiety increases aqueous solubility by 12-fold (from 28 μM to 336 μM) without compromising tubulin inhibition.
Table 1: Comparative Biological Activities of Benzimidazole-Carbamate Hybrids
| Compound | Tubulin IC₅₀ (μM) | Solubility (μM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|---|
| Ethyl 5-isopropoxy derivative | 0.09 ± 0.02 | 45 ± 3 | 18.6 |
| Methyl 5-methoxy analog | 0.14 ± 0.03 | 28 ± 2 | 9.8 |
| 5-(Pyridin-3-yl)methoxy | 0.11 ± 0.01 | 336 ± 15 | 14.2 |
| Parent benzimidazole | 1.2 ± 0.4 | 8 ± 1 | 2.1 |
Data adapted from pharmacokinetic and tubulin polymerization assays.
Positional Isomerism Effects in 5-Alkoxybenzimidazole Carbamates
Positional isomerism critically influences the pharmacodynamic profile of 5-alkoxybenzimidazole carbamates:
- 5- vs. 6-Substitution : X-ray crystallography shows that 5-isopropoxy placement induces a 15° tilt in the benzimidazole plane relative to the carbamate group, optimizing hydrogen bonding with Asn101 and Lys352 in β-tubulin. In contrast, 6-substituted isomers exhibit a 40% reduction in binding energy due to suboptimal van der Waals contacts.
- Alkoxy Chain Dynamics : The isopropoxy group’s branched topology restricts rotational freedom, favoring a bioactive conformation that enhances mitotic arrest. Linear alkoxy chains (e.g., n-propoxy) increase entropic penalties upon target
Properties
CAS No. |
882864-97-3 |
|---|---|
Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
ethyl N-(6-propan-2-yloxy-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H17N3O3/c1-4-18-13(17)16-12-14-10-6-5-9(19-8(2)3)7-11(10)15-12/h5-8H,4H2,1-3H3,(H2,14,15,16,17) |
InChI Key |
RPMANRRILJNZOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Ethyl chloroformate reacts with the 2-amino group of the benzimidazole core in the presence of a base (e.g., triethylamine) to form the carbamate. Example conditions include:
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Base | Triethylamine | |
| Temperature | 0–25°C (controlled) | |
| Reaction Time | 2–4 hours |
Mechanism :
-
Activation : Ethyl chloroformate reacts with triethylamine to form a mixed anhydride intermediate.
-
Nucleophilic Attack : The 2-amino group of the benzimidazole attacks the electrophilic carbonyl carbon.
-
Deprotonation : Triethylamine neutralizes HCl byproducts.
Example Protocol
-
Reagents : 5-Isopropoxy-1H-benzimidazole (1 eq), ethyl chloroformate (1.1 eq), triethylamine (1.1 eq).
-
Solvent : THF or dichloromethane.
-
Procedure :
Purification Strategies
Crude products are purified to remove unreacted starting materials and byproducts. Common methods include:
Recrystallization
Column Chromatography
-
Stationary Phase : Silica gel.
-
Mobile Phase : Hexane/ethyl acetate (gradient).
-
Application : Used for intermediates with complex impurity profiles.
Optimization Insights
Solvent Selection
Polar aprotic solvents (e.g., THF, dichloromethane) enhance reaction rates and minimize side reactions compared to polar protic solvents (e.g., ethanol).
Base Efficiency
Triethylamine outperforms sodium hydroxide due to its ability to scavenge HCl without causing hydrolysis of the chloroformate.
Temperature Control
Low temperatures (0–25°C) prevent decomposition of ethyl chloroformate and improve selectivity.
Data Tables
Table 1: Reaction Conditions for Carbamate Formation
| Source | Solvent | Base | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| WO2013150545A2 | THF | K₂CO₃ | 25–35 | 70–80 |
| US3657267A | DCM | Triethylamine | 0 | 85–95 |
| US3264281A | THF | Triethylamine | 25 | 90–98 |
Table 2: Purification Methods
| Method | Solvent System | Advantages | Limitations |
|---|---|---|---|
| Recrystallization | Methanol/EtOH | High purity, low cost | Limited for complex impurities |
| Column Chromatography | Hexane/EtOAc | Effective for polar byproducts | High solvent consumption |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-isopropoxy-1H-benzimidazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Antimicrobial Activity
Ethyl 5-isopropoxy-1H-benzimidazol-2-ylcarbamate has demonstrated promising antimicrobial properties. Research indicates its effectiveness against a range of bacterial strains, including both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Concentration (µg/ml) | E. coli Inhibition Zone (mm) | P. aeruginosa Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
|---|---|---|---|---|
| This compound | 1 | 12 | 10 | 8 |
| 10 | 18 | 15 | 10 | |
| 100 | 25 | 20 | 12 | |
| Gentamycin (Standard) | 100 | 30 | 28 | 25 |
The compound exhibits antibacterial activity comparable to gentamycin against E. coli at higher concentrations, suggesting potential applications in treating bacterial infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, showing significant cytotoxic effects.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
| A549 | Not Active |
| MRC-5 | Moderate Activity |
The IC50 values indicate that this compound effectively inhibits the growth of HCC827 and NCI-H358 cell lines, suggesting its potential as an anticancer agent. However, it also shows activity against normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity and reduce toxicity.
Case Studies and Research Findings
Numerous studies have explored the pharmacological properties of this compound:
- Antibacterial Study : A study reported significant antibacterial activity against E. coli and Pseudomonas aeruginosa using disc diffusion methods.
- Anticancer Study : Another research highlighted the compound's effectiveness in inducing apoptosis in cancer cell lines through flow cytometry analysis, demonstrating its potential as a therapeutic agent in oncology.
- In Silico Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets, aiding in understanding its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of ethyl 5-isopropoxy-1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of ethyl 5-isopropoxy-1H-benzimidazol-2-ylcarbamate with structurally related compounds, focusing on substituent effects, synthesis, and biological activity.
Key Findings:
Substituent Effects on Activity :
- The thienylcarbonyl group in R 17934 enhances microtubule-targeting antitumoral activity, while the isopropoxy group in the target compound may improve lipophilicity and membrane permeability .
- Tetrazole rings (e.g., in Compound 3) confer antimicrobial properties but may reduce metabolic stability compared to carbamates .
Synthesis Complexity :
- R 17934 and thiazolylmethyl carbamates require multi-step functionalization, whereas this compound could be synthesized via simpler carbamate coupling .
Pharmacological Targets :
- Benzimidazole carbamates (e.g., R 17934) primarily target microtubules, while benzoxazole-tetrazole hybrids (e.g., Compound 3) exhibit broader antimicrobial activity .
Q & A
Q. What are the recommended synthetic pathways for ethyl 5-isopropoxy-1H-benzimidazol-2-ylcarbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted benzimidazole precursors. For example, phosphorous oxychloride (POCl₃) can catalyze carbamate formation under reflux conditions (110–120°C) in anhydrous solvents like dichloromethane or THF. Optimization can be achieved via Design of Experiments (DoE) to evaluate parameters such as temperature, solvent polarity, and stoichiometry . Statistical methods like factorial design (e.g., 2^k models) minimize experimental runs while identifying critical variables .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : For purity assessment (≥95% by area normalization).
- NMR (¹H/¹³C) : To confirm substituent positions (e.g., isopropoxy group at C5, carbamate at C2). Cross-validate with FTIR for functional groups (C=O stretch at ~1700 cm⁻¹) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and verify bond angles/distances .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the carbamate group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products. Use moisture-resistant packaging for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic sites. Use reaction path search algorithms (e.g., the AFIR method) to model transition states and predict regioselectivity. Validate with experimental kinetic data .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Compare solution-state NMR (DMSO-d₆) with solid-state XRD data. For ambiguous cases, use variable-temperature NMR to detect tautomeric equilibria or employ dynamic NMR simulations (e.g., MestReNova) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- Methodological Answer :
- Synthetic modifications : Replace isopropoxy with bulkier alkoxy groups (e.g., tert-butoxy) to assess steric effects on target binding.
- Biological assays : Test analogs against enzyme targets (e.g., kinase inhibition) using fluorescence polarization or SPR.
- QSAR modeling : Generate 3D descriptors (e.g., CoMFA) to correlate substituent properties with activity .
Q. What experimental and computational approaches assess the compound’s potential toxicity in preclinical studies?
- Methodological Answer :
- In vitro assays : Use hepatic microsomes for metabolic stability and CYP450 inhibition screening.
- In silico tools : Apply ADMET predictors (e.g., SwissADME) to estimate permeability (LogP) and hERG channel liability.
- Zebrafish models : Evaluate acute toxicity (LC₅₀) via OECD Test No. 203 protocols .
Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters (DoE Example)
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 100 | 120 |
| Solvent | DCM | THF |
| POCl₃ Equiv. | 1.2 | 2.0 |
Q. Table 2. Stability Study Results
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 25°C, dry | <2% | None |
| 40°C/75% RH | 12% | Hydrolyzed carbamate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
